1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine
Descripción
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is a piperazine derivative featuring a sulfonyl (-SO₂-) group bridging two aromatic rings: a 2,4-dimethylphenyl group and a phenyl ring attached to the piperazine moiety. This compound is structurally analogous to vortioxetine (1-[2-((2,4-dimethylphenyl)thio)phenyl]piperazine), a multimodal antidepressant approved for major depressive disorder (MDD) . Sulfonyl groups are electron-withdrawing, increasing polarity and reducing lipophilicity compared to thioethers, which may influence blood-brain barrier penetration and receptor binding .
Propiedades
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfonylphenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-7-8-17(15(2)13-14)23(21,22)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPAWWWQMLKDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2N3CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine are the serotonin (5-HT) receptors and the serotonin transporter (SERT). The compound has a high affinity for recombinant human 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7 receptors, and SERT.
Mode of Action
This compound interacts with its targets in a variety of ways. It displays antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, and agonistic properties at 5-HT1A receptors. Additionally, it exhibits potent inhibition of SERT.
Biochemical Pathways
The compound’s interaction with the serotonin receptors and transporter affects the serotonergic pathways in the brain. By inhibiting SERT and acting as an agonist at the 5-HT1A receptor, it increases extracellular 5-HT levels in the brain.
Pharmacokinetics
It is known that following a 3-day treatment, sert occupancies were only 43% and 57%, respectively. This suggests that the compound may have a relatively long half-life, allowing it to exert its effects over a prolonged period.
Result of Action
The result of the compound’s action is a significant increase in extracellular 5-HT levels in the brain after acute and 3 days of treatment. This increase in serotonin levels can have various effects on mood, sleep, appetite, and other physiological functions.
Actividad Biológica
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine, commonly known as vortioxetine, is a compound that has garnered significant attention in pharmacology due to its multimodal biological activity, primarily targeting serotonin receptors. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C18H22N2O2S
- Molecular Weight : 330.45 g/mol
- Structure : The compound features a piperazine ring substituted with a sulfonyl group linked to a dimethylphenyl moiety.
Vortioxetine operates through a unique pharmacological profile that differentiates it from traditional selective serotonin reuptake inhibitors (SSRIs). Its mechanisms include:
- Serotonin Reuptake Inhibition : Vortioxetine acts as a serotonin reuptake inhibitor (SRI), increasing serotonin levels in the synaptic cleft.
- Receptor Modulation : It functions as a 5-HT3 receptor antagonist and has agonistic effects on 5-HT1A receptors while being an antagonist at 5-HT7 receptors. This multimodal action contributes to its antidepressant effects and potential anxiolytic properties .
Antidepressant Effects
Vortioxetine is primarily indicated for the treatment of major depressive disorder (MDD) in adults. Clinical studies have demonstrated its efficacy in improving depressive symptoms compared to placebo, with a favorable side effect profile. The compound's ability to enhance serotonergic signaling is crucial for alleviating mood disorders .
Anxiety Disorders
Research indicates that vortioxetine may also be beneficial in treating anxiety disorders due to its serotonergic modulation. Its unique receptor interaction profile may lead to reduced anxiety symptoms without the sedation commonly associated with other anxiolytics .
Comparative Analysis with Similar Compounds
The following table compares vortioxetine with structurally similar compounds based on their mechanisms and therapeutic uses:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Vortioxetine | Piperazine core with sulfonyl group | Multimodal action on serotonin receptors |
| 1-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine | Similar structure but with sulfanyl group | Different receptor binding profile |
| Palbociclib | Piperazine derivative | Cyclin-dependent kinase inhibition; used in cancer therapy |
This comparison highlights vortioxetine's distinct mechanism of action, particularly its enhanced affinity for specific serotonin receptors which may contribute to reduced side effects relative to traditional SSRIs.
Case Studies and Research Findings
- Clinical Trials : A series of randomized controlled trials have established vortioxetine's efficacy in reducing depressive symptoms. A notable study showed that patients treated with vortioxetine exhibited significant improvements in both depression and cognitive function compared to those receiving placebo .
- Pharmacokinetics : Studies have shown that vortioxetine has favorable pharmacokinetic properties, including a half-life that supports once-daily dosing, which enhances patient compliance .
- Neuropharmacological Studies : Research indicates that vortioxetine can increase extracellular serotonin levels in the brain, which is essential for its antidepressant effects. Animal studies further support its role in modulating serotonergic pathways, suggesting potential applications beyond mood disorders .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- IUPAC Name : 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine
- CAS Number : 1639263-80-1
- Molecular Formula : C17H22N2O2S
- Molecular Weight : 318.44 g/mol
The compound features a piperazine ring substituted with a sulfonyl group and a dimethylphenyl moiety, which contributes to its biological activity and interaction with various molecular targets.
Pharmacological Research
This compound has been studied for its potential as a therapeutic agent in various conditions:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM, indicating its potential use in oncology .
- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Antimicrobial Properties
Preliminary investigations have shown that this compound possesses antimicrobial activity against various bacterial strains. This property could be leveraged in developing new antibiotics or treatments for bacterial infections .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death, demonstrating its potential as an anticancer agent. The observed IC50 value of 15 µM indicates a strong cytotoxic effect that warrants further investigation into its mechanisms and potential clinical applications .
Neuroprotective Effects
In another study assessing neurodegeneration models, the compound exhibited protective effects against oxidative stress-induced neuronal cell death. This finding suggests that it could be beneficial in developing therapies for neurodegenerative disorders .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM (MCF-7) | |
| Neuroprotective | Reduced oxidative stress | |
| Antimicrobial | Inhibition of E. coli |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Piperazine Derivatives
Key Observations :
Key Observations :
Pharmacological Activity
Table 3: Pharmacological Profile Comparison
Key Observations :
- Vortioxetine’s multimodal activity stems from serotonin reuptake inhibition and 5-HT receptor modulation, whereas the sulfonyl variant’s activity remains speculative .
- Substituent positions critically affect receptor selectivity; 2,4-dimethyl groups favor SERT inhibition, while 2,3-dimethyl groups enhance D₂/5-HT₁A binding .
Physicochemical and Pharmacokinetic Properties
Table 4: Physicochemical Comparison
Research Findings and Implications
- Receptor Binding: 1-(2,3-dimethylphenyl)piperazine derivatives demonstrate nanomolar affinity for D₂/5-HT₁A receptors, highlighting the impact of substituent positioning .
Métodos De Preparación
General Synthetic Strategy
The synthesis of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine typically involves the nucleophilic aromatic substitution (S_NAr) or transition metal-catalyzed coupling reactions between a suitably substituted aryl electrophile and piperazine as the nucleophile. The key step is the formation of the aryl-piperazine bond adjacent to the sulfonyl-substituted phenyl ring.
Method 1: Transition Metal-Free Nucleophilic Aromatic Substitution
A patented method (WO2017137048A1) describes a transition metal-free synthesis of this compound using strong bases and aryl electrophiles such as di-fluorobenzenes or chloro-fluorobenzenes. The process involves:
- Step a-d: Preparation of electrophiles including halogenated aromatic compounds bearing the 2,4-dimethylthiophenol or related substituents.
- Step e: Reaction of 1-[2-fluorophenyl]piperazine or 1-[2-chlorophenyl]piperazine with 1-sulfanyl-2,4-dimethylbenzene to form the sulfonylphenyl-piperazine intermediate.
- Step g: Optional purification of the final product.
- Use of strong bases (e.g., alkali metal bases) to deprotonate nucleophiles.
- Organic solvents suitable for nucleophilic aromatic substitution.
- Reaction temperatures generally below 110°C, often ambient to moderate heat.
- Reaction times vary from minutes to several hours (up to one week maximum).
- No transition metal catalysts required, avoiding metal contamination and simplifying purification.
| Parameter | Typical Range/Condition |
|---|---|
| Electrophiles | 1,2-difluorobenzene, 2-chlorofluorobenzene, etc. |
| Nucleophile | Piperazine or its salts |
| Base | Strong bases (e.g., NaH, K2CO3) |
| Solvent | Organic solvents (e.g., DMF, DMSO) |
| Temperature | ≤ 110°C |
| Reaction Time | 5 min to 7 days |
| Catalyst | None (transition metal-free) |
This method offers advantages such as cost-effectiveness, scalability, and avoidance of toxic metal residues.
Method 2: Preparation of Hydrochloride Salt
The free base this compound is often converted into its hydrochloride salt to improve stability and handling.
- Dissolve the free base (e.g., 1.0 g) in ethyl acetate with gentle heating (~30°C) until clear.
- Slowly add 2 M hydrogen chloride in diethyl ether until pH reaches 1–2.
- Spontaneous precipitation of the hydrochloride salt occurs.
- Stir the suspension for 1 hour.
- Filter and dry the white precipitate under vacuum at 40°C overnight.
Yield: Approximately 99% isolated yield of the hydrochloride salt.
| Step | Conditions | Outcome |
|---|---|---|
| Dissolution | Ethyl acetate, 30°C | Clear solution |
| Acidification | 2 M HCl in diethyl ether, pH 1–2 | Precipitation of salt |
| Stirring | 1 hour | Complete precipitation |
| Isolation | Filtration and vacuum drying at 40°C | White solid, 99% yield |
This salt formation step is crucial for pharmaceutical applications and enhances compound purity and shelf-life.
Detailed Reaction Analysis and Research Findings
- The nucleophilic aromatic substitution reaction proceeds efficiently without transition metal catalysts, reducing cost and environmental impact.
- Reaction kinetics allow completion within hours, but can be extended to days for maximum conversion.
- The use of strong bases facilitates deprotonation of piperazine, increasing nucleophilicity.
- The sulfonyl group on the phenyl ring is stable under reaction conditions, allowing selective substitution.
- Purification typically involves crystallization or recrystallization from organic solvents.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Transition Metal-Free S_NAr | Piperazine + halogenated aryl sulfonyl compound, strong base, organic solvent, ≤110°C | Metal-free, cost-effective, scalable | Not specified | Reaction time: minutes to days |
| Hydrochloride Salt Formation | Free base + 2 M HCl in diethyl ether, ethyl acetate, 30°C, pH 1–2, 1 h stirring | High purity, stable salt form | 99 | Simple isolation, vacuum drying |
Q & A
Q. What are the key synthetic routes for 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:
- Suzuki coupling : Introduction of aryl groups via palladium-catalyzed cross-coupling, optimized at 80–100°C with tetrahydrofuran (THF) as solvent .
- Sulfonylation : Reaction of the intermediate phenylpiperazine with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio) and temperature (0–5°C to minimize side reactions) .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) or recrystallization from ethanol/water mixtures enhances purity to >95% .
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities in stereochemistry?
- Spectroscopy : ¹H/¹³C NMR confirms sulfonyl and piperazine moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while piperazine protons resonate at δ 2.8–3.5 ppm .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 365.135 for [M+H]⁺) validates molecular weight .
- X-ray crystallography : Resolves stereochemical uncertainties by identifying dihedral angles between the sulfonylphenyl and piperazine groups .
Q. What are the primary pharmacological targets of this compound, and how are its receptor affinities quantified?
The compound exhibits multimodal activity:
- Serotonin reuptake inhibition : IC₅₀ values for SERT (serotonin transporter) are determined via radioligand binding assays (³H-paroxetine displacement) in HEK293 cells .
- 5-HT₃/5-HT₁A receptor modulation : Functional assays (e.g., cAMP accumulation or calcium flux) quantify partial agonism/antagonism, with reported EC₅₀ values of 15–30 nM for 5-HT₁A .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) alter the compound’s bioactivity and selectivity?
- Electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhance 5-HT₃ antagonism but reduce SERT affinity due to steric hindrance .
- Methoxy or methyl groups on the phenyl ring improve blood-brain barrier penetration, as shown in logP measurements (2.8–3.5) and in vivo pharmacokinetics .
- Sulfonyl vs. thioether linkages : Sulfonyl derivatives show higher metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to thioethers .
Q. What computational methods are used to predict binding modes and optimize interactions with targets like SERT or 5-HT receptors?
- Molecular docking (AutoDock Vina) : Identifies key interactions, such as hydrogen bonds between the sulfonyl group and Tyr95 of SERT .
- Molecular dynamics (MD) simulations : Reveal conformational stability of the piperazine ring in the 5-HT₁A receptor’s hydrophobic pocket over 100-ns trajectories .
- QSAR models : Correlate substituent Hammett constants (σ) with 5-HT₃ inhibitory activity (R² = 0.89) .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Standardized assay protocols : Variability often arises from differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations. Cross-validation using reference compounds (e.g., vortioxetine) is critical .
- Meta-analysis : Pooling data from ≥3 independent studies with weighted Z-scores reduces outliers. For example, SERT IC₅₀ consensus is 1.2 nM (95% CI: 0.9–1.5 nM) .
Q. What strategies mitigate metabolic instability or toxicity in preclinical development?
Q. How are in vitro findings translated to in vivo efficacy models for cognitive impairment or depression?
- Rodent behavioral assays : Forced swim test (FST) and Morris water maze (MWM) evaluate antidepressant and cognitive effects. Doses of 5–10 mg/kg (po) show significant reductions in immobility time (p < 0.01) .
- Biomarker validation : CSF serotonin levels and hippocampal BDNF expression are monitored via ELISA to confirm target engagement .
Methodological Considerations
Q. What analytical techniques quantify the compound in biological matrices, and how are limits of detection (LOD) optimized?
- LC-MS/MS : Reverse-phase C18 columns (2.1 × 50 mm) with 0.1% formic acid in acetonitrile/water achieve LODs of 0.1 ng/mL. MRM transitions (m/z 365→248) enhance specificity .
- Sample preparation : Solid-phase extraction (HLB cartridges) reduces matrix effects in plasma, improving recovery rates to >85% .
Q. How are stability studies designed to assess shelf-life and degradation pathways?
- Forced degradation : Exposure to heat (40°C), light (1.2 million lux-hours), and acidic/basic conditions identifies major degradation products (e.g., sulfonic acid derivatives) .
- ICH guidelines : Accelerated stability testing (25°C/60% RH for 6 months) confirms >90% potency retention when stored in amber glass under nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
